4-Fluorobenzenesulfonohydrazide
Description
4-Fluorobenzenesulfonohydrazide (CAS: 2266-41-3, molecular formula: C₆H₇FN₂O₂S, molecular weight: 190.20 g/mol) is a fluorinated aromatic sulfonohydrazide derivative. It is synthesized via the reaction of 4-fluorobenzenesulfonyl chloride with hydrazine in tetrahydrofuran (THF) at low temperatures (-30°C), yielding a white crystalline solid with a melting point of 184–186°C . The compound exhibits characteristic IR absorption bands at 1247–1255 cm⁻¹ (C=S stretching) and 3150–3319 cm⁻¹ (NH groups) . Its NMR spectra confirm the presence of a fluorinated aromatic ring (δ ~7.45–8.29 ppm for aromatic protons) and a hydrazide moiety (δ ~11.78–11.94 ppm for NH) .
This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing anticancer agents and enzyme inhibitors. For example, it is used to form hydrazone derivatives with quinoline or triazole moieties, which exhibit cytotoxic activity against cancer cell lines such as HepG-2, MCF-7, and PC3 .
Properties
IUPAC Name |
4-fluorobenzenesulfonohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2S/c7-5-1-3-6(4-2-5)12(10,11)9-8/h1-4,9H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSHFUWBHXJQAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2266-41-3 | |
| Record name | 4-fluorobenzene-1-sulfonohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorobenzenesulfonohydrazide can be synthesized through the reaction of 4-fluorobenzenesulfonyl chloride with hydrazine hydrate. The reaction typically occurs in the presence of a base such as sodium hydroxide, under reflux conditions. The general reaction scheme is as follows:
C6H4F-SO2Cl+NH2NH2→C6H4F-SO2NHNH2+HCl
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobenzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-fluorobenzenesulfonic acid.
Reduction: It can be reduced to form 4-fluorobenzenesulfonamide.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonohydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 4-Fluorobenzenesulfonic acid.
Reduction: 4-Fluorobenzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
4-Fluorobenzenesulfonohydrazide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structural properties facilitate reactions that lead to the formation of biologically active molecules.
- Anticancer Agents : Research has indicated that derivatives of this compound can be synthesized to develop new anticancer agents. For instance, studies have shown that modifying the hydrazide group can enhance the cytotoxicity against cancer cell lines, making it a candidate for further drug development .
- Anti-inflammatory Compounds : The compound has also been investigated for its potential anti-inflammatory properties. By altering its chemical structure, researchers aim to develop new non-steroidal anti-inflammatory drugs (NSAIDs) that exhibit reduced side effects compared to existing medications .
Organic Synthesis
In organic chemistry, this compound is utilized as a reagent in various synthetic pathways:
- Palladium-Catalyzed Reactions : It has been successfully employed in palladium-catalyzed conjugate addition reactions, which are pivotal for constructing complex organic molecules. For example, one study demonstrated its use in synthesizing substituted phenyl compounds, which are vital in pharmaceutical applications .
- Synthesis of Sulfonamides : The compound can also be used to synthesize sulfonamide derivatives through condensation reactions. These derivatives are significant due to their broad spectrum of biological activities, including antibacterial and antifungal properties .
Biochemical Applications
In biochemistry, this compound is recognized for its role as a biochemical tool:
- Proteomics Research : The compound is utilized in proteomics for labeling and studying proteins. Its ability to form stable bonds with amino acids allows researchers to track protein interactions and modifications within biological systems .
- Enzyme Inhibition Studies : It has been applied in studies aimed at understanding enzyme mechanisms and inhibition. By using this compound as an inhibitor, researchers can elucidate the functional roles of specific enzymes in metabolic pathways .
Synthesis of Anticancer Agents
A detailed case study involved synthesizing a series of hydrazone derivatives from this compound. These derivatives were screened for anticancer activity against various cell lines, revealing promising results that warrant further exploration.
Development of Anti-inflammatory Drugs
Another case study focused on modifying the hydrazide moiety to enhance anti-inflammatory activity. The synthesized compounds were tested in vitro for their ability to inhibit pro-inflammatory cytokines, demonstrating potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 4-fluorobenzenesulfonohydrazide involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. This interaction can lead to the modification of enzyme activity and subsequent biological effects. The specific pathways involved depend on the enzyme and the biological context .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Sulfonohydrazide Derivatives
Key Observations :
- Electronic Effects : Fluorine’s electron-withdrawing nature enhances the electrophilicity of the sulfonyl group, improving reactivity in nucleophilic substitutions compared to methyl (-CH₃) or unsubstituted analogs .
- Steric Effects : Bulky substituents like -CF₃ reduce reaction rates in hydrazone formation, whereas smaller groups (-F, -Cl) maintain favorable kinetics .
Table 2: Cytotoxic Activity (IC₅₀, µg/mL) Against Cancer Cell Lines
Structure-Activity Relationship (SAR) Insights :
- Fluorine Substitution : Derivatives with -F exhibit superior cytotoxicity, attributed to enhanced membrane permeability and target binding (e.g., 24b vs. 24a: 2.51 vs. 3.87 µg/mL against MCF-7) .
- Chlorine vs. Fluorine : While both are electron-withdrawing, -Cl derivatives (e.g., 9d) show reduced activity compared to -F analogs, likely due to increased molecular weight and steric hindrance .
Table 3: Stability and Hazard Profiles
Key Findings :
- Handling Requirements : Fluorinated derivatives require stringent safety measures due to higher corrosivity and reactivity .
Biological Activity
4-Fluorobenzenesulfonohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound (CAS No. 104-82-7) is characterized by the presence of a fluorine atom on the benzene ring, which influences its biological activity. The synthesis typically involves the reaction of 4-fluorobenzenesulfonyl chloride with hydrazine derivatives, resulting in a white solid product with a high yield. For example, in one study, the compound was isolated with a yield of 90% using standard synthetic procedures .
Antibacterial Properties
Recent studies have highlighted the antibacterial efficacy of this compound and its derivatives against various bacterial strains. For instance, certain derivatives demonstrated moderate to good antibacterial activity against Xanthomonas oryzae and Xanthomonas axonopodis, with effective concentrations (EC50) reported at 13.75 μg/mL and 18.56 μg/mL respectively .
Table 1: Antibacterial Activity of this compound Derivatives
| Compound Name | Bacterial Strain | EC50 (μg/mL) |
|---|---|---|
| This compound | Xoo | 13.75 |
| This compound | Xac | 18.56 |
These findings suggest that the presence of the fluorine atom enhances the antibacterial properties compared to other sulfonohydrazides.
Antiproliferative Activity
In addition to antibacterial effects, this compound has shown promising antiproliferative activity against cancer cell lines. A study indicated that derivatives incorporating this moiety significantly increased caspase-8 levels in HepG-2 cells, suggesting an induction of apoptosis . The compound's ability to inhibit key inflammatory pathways further supports its potential as an anticancer agent.
Table 2: Effects on Cell Signaling Pathways
| Compound No. | Caspase-8 (ng/mL) | VEGF (pg/mL) | NFκB P65 (pg/mL) | TNF-α (pg/mL) |
|---|---|---|---|---|
| 24b | 6.9 | 185.3 | 76.5 | 82.5 |
| Control | 1.08 | 432.5 | 278.1 | 162.5 |
| Thalidomide | 8.3 | 153.2 | 110.5 | 53.1 |
The results indicate that compounds containing the sulfonohydrazide moiety can modulate inflammatory responses and cell survival pathways effectively.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of NF-κB Pathway: The compound has been shown to significantly reduce NF-κB levels, which is crucial for inflammatory responses and cancer cell survival.
- Induction of Apoptosis: By increasing caspase-8 levels, it promotes programmed cell death in cancer cells, making it a potential candidate for anticancer therapy.
- Antibacterial Mechanism: The interaction with bacterial proteins involved in cell wall synthesis suggests a pathway for its antibacterial action .
Case Studies
Several case studies have documented the effectiveness of compounds based on sulfonohydrazides in clinical settings:
- Antimicrobial Efficacy: A study demonstrated that a derivative of this compound exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics.
- Cancer Research: In vitro studies on HepG-2 liver cancer cells revealed that treatment with this compound resulted in significant reductions in cell viability and proliferation rates.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 4-Fluorobenzenesulfonohydrazide, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is synthesized via nucleophilic substitution by reacting 4-fluorobenzenesulfonyl chloride with hydrazine hydrate in a polar solvent (e.g., CHCl₃ or aqueous medium) at 0–25°C. Yield optimization (88–90%) requires strict temperature control to prevent side reactions and high-purity starting materials. Post-synthesis, extraction with CH₂Cl₂ and drying over Na₂SO₄ are critical for purity .
- Data Validation : Confirm purity via ¹H NMR (δ 8.65 ppm for NH, 8.00 ppm for aromatic protons) and mass spectrometry (m/z 190.20) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Safety Protocols : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. The compound is corrosive and toxic, with risks of genetic defects and carcinogenicity. Store in airtight containers away from moisture and oxidizing agents. Follow SDS guidelines (SDS-BJS3664839) for disposal .
Q. What analytical techniques are most reliable for confirming the purity and structural integrity of this compound?
- Analytical Workflow :
- NMR : Use 300–600 MHz instruments with CDCl₃/TMS to resolve NH (δ 8.65) and aromatic protons (δ 8.00) .
- HPLC : Employ a Hypersil Gold Phenyl column (5 µm) with UV detection at λmax ~254 nm .
- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (m/z 191.2 for [M+H]⁺) .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR or mass spectrometry) when characterizing this compound derivatives?
- Troubleshooting :
- Impurities : Recrystallize from ethanol or use column chromatography (silica gel, ethyl acetate/hexane).
- Tautomerism : Analyze temperature-dependent NMR to detect hydrazone-sulfonamide tautomeric shifts .
- Cross-Validation : Combine FT-IR (C-F stretch at 1220–1150 cm⁻¹) and X-ray crystallography (if crystalline) .
Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound derivatives in anticancer drug development?
- SAR Approaches :
- Substituent Modification : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the benzene ring to enhance cytotoxicity.
- Biological Assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare IC₅₀ values to parent compound .
- Mechanistic Studies : Evaluate ROS modulation and topoisomerase-II inhibition via fluorescence-based assays .
Q. What are the common challenges in scaling up the synthesis of this compound, and how can solubility issues in polar solvents be mitigated?
- Scale-Up Challenges :
- Solubility : Low solubility in water can hinder mixing. Use sonication or co-solvents (e.g., THF:H₂O) during hydrazine addition.
- Exothermic Reactions : Implement gradual reagent addition and cooling systems to manage heat .
Q. How should researchers troubleshoot contradictory biological activity data across studies involving this compound derivatives?
- Data Reconciliation :
- Purity Verification : Re-analyze compounds via HPLC to rule out degradation products.
- Assay Variability : Standardize cell culture conditions (e.g., passage number, serum type) and use internal controls (e.g., doxorubicin) .
Q. What in vitro assays are recommended to evaluate the antioxidant potential of this compound derivatives?
- Assay Design :
- DPPH Radical Scavenging : Measure absorbance reduction at 517 nm to quantify free radical neutralization .
- Cellular ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in HEK293 or HepG2 cells under oxidative stress .
Q. What computational modeling approaches are used to predict the reactivity of this compound in novel synthetic pathways?
- Computational Tools :
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to predict nucleophilic sites (e.g., NH group).
- Molecular Docking : Simulate interactions with biological targets (e.g., GST enzymes) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
